5-Chloro-3-fluoro-2-hydroxypyridine
Overview
Description
5-Chloro-3-fluoro-2-hydroxypyridine is a chemical compound with the molecular formula C5H3ClFNO . It has a molecular weight of 147.54 . The IUPAC name for this compound is 5-chloro-3-fluoropyridin-2 (1H)-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H3ClFNO/c6-3-1-4(7)5(9)8-2-3/h1-2H, (H,8,9) . This code provides a unique identifier for the molecular structure of the compound.
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, chloro and fluoro pyridines are known to undergo α and γ-activation in copper complexes .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . . The compound has a density of 1.517g/cm3 and a boiling point of 258.2ºC at 760 mmHg . The melting point of the compound is 71ºC .
Scientific Research Applications
Structural and Synthetic Utility in Organic Chemistry
5-Chloro-3-fluoro-2-hydroxypyridine has demonstrated significant value in the field of organic synthesis and structural chemistry. Schlosser and Bobbio (2002) describe its utility in creating diverse structural manifolds, highlighting its role in the synthesis of various halopyridines and pyridinecarboxylic acids. This compound acts as an intermediate in generating a variety of structurally diverse molecules, showcasing its versatility in synthetic organic chemistry (Schlosser & Bobbio, 2002).
Role in Synthesis of Complex Molecules
Wu et al. (2022) report the use of halopyridine isomers, including those derived from this compound, as valuable building blocks in medicinal chemistry. They emphasize its utility in synthesizing pentasubstituted pyridines with desired functionalities for chemical manipulations, demonstrating its significance in creating molecules with potential medicinal applications (Wu et al., 2022).
Investigating Tautomeric Equilibria
Calabrese et al. (2017) explored the effects of halogenation, including chlorination and fluorination as seen in this compound, on tautomeric and conformational equilibria in hydroxypyridines. Their research provides insights into the fundamental chemical behavior of such compounds, contributing to a deeper understanding of their reactivity and stability (Calabrese et al., 2017).
Applications in Coordination Chemistry
Research by Schäffler et al. (2006) on the synthesis of halogeno-pyridinolate complexes with diruthenium cores includes derivatives of hydroxypyridines like this compound. Their work contributes to the development of novel coordination compounds, which could have implications in catalysis and material science (Schäffler et al., 2006).
Herbicidal Activity Research
Tajik and Dadras (2011) studied novel 5-chloro-3-fluorophenoxypyridines, derived from this compound, for their herbicidal activity. Their findings highlight the potential agricultural applications of these compounds in weed management and crop safety (Tajik & Dadras, 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .
Future Directions
While specific future directions for 5-Chloro-3-fluoro-2-hydroxypyridine are not available, fluorinated pyridines are of interest in the development of new pharmaceuticals and agrochemicals . The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
Mechanism of Action
Target of Action
Similar compounds have been known to act as donor ligands in copper complexes .
Mode of Action
It’s known that similar compounds can exist in a zwitterionic form, such as 5-chloropyridinium-2-olate, in copper complexes .
Biochemical Pathways
Related compounds have been used in suzuki-miyaura cross-coupling reactions .
Pharmacokinetics
It’s known that similar compounds have high gastrointestinal absorption and are blood-brain barrier permeant .
Result of Action
Similar compounds have been known to yield hydroxybiphenyls when used in suzuki-miyaura cross-coupling reactions .
Action Environment
It’s known that similar compounds should be stored in cool, dry conditions in well-sealed containers .
Biochemical Analysis
Biochemical Properties
5-Chloro-3-fluoro-2-hydroxypyridine plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used to study the effect of dicumarol on xanthine dehydrogenase and the mechanism of mitomycin C bioreduction by xanthine dehydrogenase . These interactions highlight the compound’s potential in modulating enzyme activity and influencing biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to act as a donor ligand and exists in a zwitterionic form in copper complexes, which can impact cellular processes . These effects underscore the compound’s potential in altering cellular functions and its utility in cellular biology research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, modulating their activity and influencing biochemical pathways
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is stable at room temperature and has a purity of 97% . These properties are essential for ensuring consistent results in biochemical experiments and understanding the compound’s long-term effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may not produce significant biochemical changes. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in biochemical research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are critical for understanding its cellular effects and potential therapeutic applications .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors influence the compound’s activity and function within cells, highlighting its potential in cellular biology research .
Properties
IUPAC Name |
5-chloro-3-fluoro-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLNMOLGRGQMFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476159 | |
Record name | 5-Chloro-3-fluoro-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90476159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
514797-96-7 | |
Record name | 5-Chloro-3-fluoro-2-hydroxypyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0514797967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-3-fluoro-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90476159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-CHLORO-3-FLUORO-2-HYDROXYPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U37313A71T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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